1-[4-(2-Phenylprop-2-en-1-yl)phenyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-Phenylprop-2-en-1-yl)phenyl]ethan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a phenyl group attached to a prop-2-en-1-yl group, which is further connected to another phenyl group through an ethanone linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-[4-(2-Phenylprop-2-en-1-yl)phenyl]ethan-1-one can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where 4-(2-Phenylprop-2-en-1-yl)benzaldehyde is reacted with acetophenone in the presence of a base such as sodium hydroxide in methanol . The reaction typically proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods
On an industrial scale, the compound can be produced using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization from hot methanol can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(2-Phenylprop-2-en-1-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
1-[4-(2-Phenylprop-2-en-1-yl)phenyl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of certain resins and polymers, where it acts as a comonomer.
Wirkmechanismus
The mechanism of action of 1-[4-(2-Phenylprop-2-en-1-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in microbial metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenylprop-2-en-1-one: This compound shares a similar structure but lacks the ethanone linkage.
4-(2-Phenylprop-2-en-1-yl)benzaldehyde: Similar in structure but contains an aldehyde group instead of a ketone.
Acetophenone: A simpler aromatic ketone with a single phenyl group attached to the ethanone moiety.
Uniqueness
1-[4-(2-Phenylprop-2-en-1-yl)phenyl]ethan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
619326-94-2 |
---|---|
Molekularformel |
C17H16O |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
1-[4-(2-phenylprop-2-enyl)phenyl]ethanone |
InChI |
InChI=1S/C17H16O/c1-13(16-6-4-3-5-7-16)12-15-8-10-17(11-9-15)14(2)18/h3-11H,1,12H2,2H3 |
InChI-Schlüssel |
KEWINMPCVWGDBP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)CC(=C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.